molecular formula C10H9BrO3 B2412552 3-Bromo-5-cyclopropoxybenzoic acid CAS No. 1243446-96-9

3-Bromo-5-cyclopropoxybenzoic acid

Cat. No. B2412552
CAS RN: 1243446-96-9
M. Wt: 257.083
InChI Key: ABQJCEFBGAOWDC-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxybenzoic acid is a chemical compound with the formula C10H9BrO3 and a molecular weight of 257.08 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO3/c11-7-3-6 (10 (12)13)4-9 (5-7)14-8-1-2-8/h3-5,8H,1-2H2, (H,12,13) . This indicates the specific arrangement of atoms in the molecule .

It has a storage temperature of 4 degrees Celsius . The compound’s molecular weight is 257.08 g/mol .

Scientific Research Applications

Synthesis of Quinolone Antibacterials

3-Bromo-5-cyclopropoxybenzoic acid serves as an intermediate in the synthesis of various quinolone antibacterials. The process involves the synthesis of related compounds from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid (Turner & Suto, 1993).

Intermediate in Medicament Preparation

It is used as an intermediate for preparing pyrimidine medicament. Its synthesis from 3,5-dihydroxybenzoic acid has been explored, and its structure identified with Mass Spectrometer (Xu Dong-fang, 2000).

Preparation of Substituted Benzoic Acids

This compound is involved in the preparation of various substituted benzoic acids. These preparations are essential for developing diverse chemical compounds with potential applications in pharmaceuticals and other industries (Cavill, 1945).

Development of Novel Compounds

This compound is used in the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids, demonstrating broad substrate scope. These products can be further developed into other heterocycles, showing the versatility of this compound in synthetic chemistry (Zheng et al., 2019).

Ortho-metalation Studies

It's used in studies involving ortho-metalation of unprotected benzoic acids, contributing to the understanding of reactions and stability of these compounds in different conditions (Gohier & Mortier, 2003).

Synthesis of Hydrazide-Hydrazones

The compound is involved in the synthesis of novel hydrazide-hydrazones with potential cytotoxic and antimicrobial activities. This indicates its role in developing new therapeutic agents (Popiołek et al., 2020).

Transgenic Plants and Herbicide Resistance

Research has shown its application in developing transgenic plants with resistance to specific herbicides, demonstrating its utility in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

3-bromo-5-cyclopropyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQJCEFBGAOWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1243446-96-9
Record name 3-bromo-5-cyclopropoxybenzoic acid
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